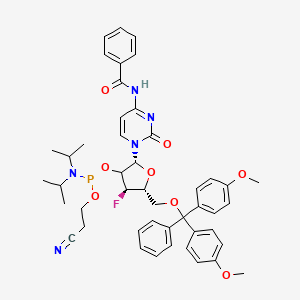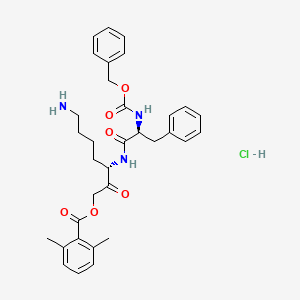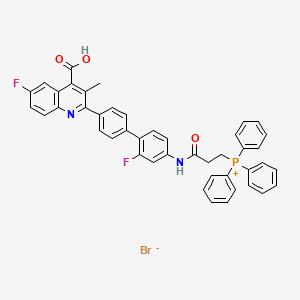
Antileishmanial agent-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-15 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and affects millions of people worldwide, particularly in tropical and subtropical regions. The development of this compound represents a significant advancement in the search for effective treatments with reduced toxicity and side effects compared to traditional therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-15 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Antileishmanial agent-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Antileishmanial agent-15 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of Leishmania parasites and their interactions with host cells.
Medicine: Investigated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic infections.
Industry: Utilized in the development of diagnostic tools and assays for detecting leishmaniasis
Mécanisme D'action
The mechanism of action of antileishmanial agent-15 involves multiple pathways:
Comparaison Avec Des Composés Similaires
Miltefosine: An oral antileishmanial agent with a similar mechanism of action but different chemical structure.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties, primarily used for treating visceral leishmaniasis.
Amphotericin B: A polyene antifungal with potent antileishmanial activity, often used as a second-line treatment
Uniqueness: Antileishmanial agent-15 stands out due to its synthetic origin, reduced toxicity, and enhanced efficacy compared to traditional treatments. Its ability to target multiple pathways within the parasite makes it a promising candidate for further development and clinical use .
Propriétés
Formule moléculaire |
C28H39N5O4 |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
7-butoxy-3-[(E)-C-methyl-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexoxy]carbonimidoyl]chromen-2-one |
InChI |
InChI=1S/C28H39N5O4/c1-3-4-16-35-25-12-11-23-18-26(28(34)37-27(23)19-25)22(2)30-36-17-10-6-5-7-15-33-21-24(29-31-33)20-32-13-8-9-14-32/h11-12,18-19,21H,3-10,13-17,20H2,1-2H3/b30-22+ |
Clé InChI |
QQCCOPUCOCWXLE-JBASAIQMSA-N |
SMILES isomérique |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/OCCCCCCN3C=C(N=N3)CN4CCCC4)/C |
SMILES canonique |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=NOCCCCCCN3C=C(N=N3)CN4CCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
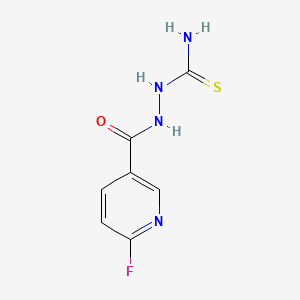
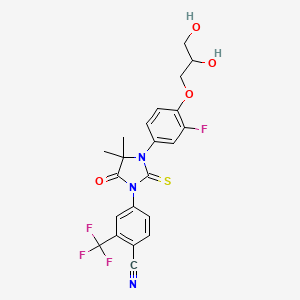
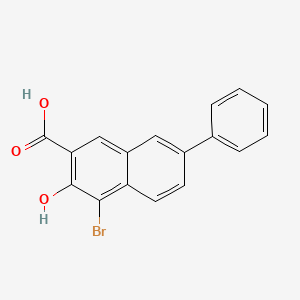



![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
